Cas no 74158-09-1 (5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-)

74158-09-1 structure
Nome del prodotto:5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
- 11-deoxy-15-keto-13,14-dihydro-11 beta,16-cycloprostaglandin E2
- Bicyclo Prostaglandin E2
- Bicyclo Prostaglandin E2 Lipid Maps MS Standard
- 11-deoxy-13,14-dihydro-15-keto-11 beta,16 xi-cyclo-PGE2
- CHEBI:228529
- 74158-09-1
- Bicyclo-PGEM
- Bicyclo Prostaglandin E2 Lipid Maps MS Standard
- (E)-7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid
- 11-Deoxy-13,14-dihydro-15-keto-11beta,16xi-cyclo-PGE2
- 5-Heptenoic acid, 7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-
- DKDBCYPGE2
- PGE2-M
- Pgem-II
- 11-Deoxy-15-keto-13,14-dihydro-11beta,16-cycloprostaglandin E2
- 11-Deoxy-15-keto-13,14-dihydro-11beta,16-cyclo-PGE2
-
- Inchi: InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4+
- Chiave InChI: CGCZPIJMGKLVTQ-GQCTYLIASA-N
- Sorrisi: CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
Proprietà calcolate
- Massa esatta: 334.21440943g/mol
- Massa monoisotopica: 334.21440943g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 9
- Complessità: 494
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 71.4Ų
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.069
- Punto di ebollizione: 510.3°C at 760 mmHg
- Punto di infiammabilità: 276.5°C
- Indice di rifrazione: 1.503
- PSA: 71.44000
- LogP: 4.17830
5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-205222-1 mg |
Bicyclo Prostaglandin E2, |
74158-09-1 | 1mg |
¥526.00 | 2023-07-10 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66454-10mg |
Bicyclo Prostaglandin E2 |
74158-09-1 | 98% | 10mg |
¥6422.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205223-1 mg |
Bicyclo Prostaglandin E2 Lipid Maps MS Standard, |
74158-09-1 | 1mg |
¥579.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205223A-5 mg |
Bicyclo Prostaglandin E2 Lipid Maps MS Standard, |
74158-09-1 | 5mg |
¥2,625.00 | 2023-07-10 | ||
A2B Chem LLC | AC64126-1mg |
Bicyclo Prostaglandin E2 |
74158-09-1 | ≥98% | 1mg |
$76.00 | 2023-12-30 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66454-5mg |
Bicyclo Prostaglandin E2 |
74158-09-1 | 98% | 5mg |
¥3620.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205222A-5 mg |
Bicyclo Prostaglandin E2, |
74158-09-1 | 5mg |
¥2,384.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205223-1mg |
Bicyclo Prostaglandin E2 Lipid Maps MS Standard, |
74158-09-1 | 1mg |
¥579.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66454-1mg |
Bicyclo Prostaglandin E2 |
74158-09-1 | 98% | 1mg |
¥891.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205222A-5mg |
Bicyclo Prostaglandin E2, |
74158-09-1 | 5mg |
¥2384.00 | 2023-09-05 |
5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)- Letteratura correlata
-
Cuiping Zhang,Zuojian Hu,Ke Wang,Lujie Yang,Yue Li,Hartmut Schlüter,Pengyuan Yang,Jiaxu Hong,Hongxiu Yu Analyst 2020 145 3967
74158-09-1 (5-Heptenoic acid,7-(4-butyloctahydro-2,5-dioxo-1H-inden-1-yl)-) Prodotti correlati
- 140631-27-2(CMC_13807)
- 6894-38-8((-)-trans Jasmonic Acid)
- 1805992-38-4(3-(Difluoromethyl)-2-hydroxy-6-iodo-4-methylpyridine)
- 1420800-37-8(3-Bromo-4-(ethylamino)-5-nitrobenzonitrile)
- 1214339-80-6(2',2-Difluorobiphenyl-5-carboxamide)
- 1334147-65-7(3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride)
- 148810-36-0(tricyclo5.2.1.0,2,6decane-2-carboxylic acid)
- 612541-12-5(2-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride)
- 2411199-61-4(2-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno3,2-cpyridin-5-yl}pentan-2-yl)acetamide)
- 1956892-07-1(N-(1-Cyanocyclohexyl)hexahydro-α-methyl-4-(2-oxo-1-pyrrolidinyl)-1H-azepine-1-acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
